{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride
Description
{[3-Bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a halogenated aromatic amine derivative with a trifluoromethyl substituent. Its molecular formula is C₉H₈BrF₃N·HCl, and its structure includes a methylamine group attached to a 3-bromo-5-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom may influence reactivity and binding interactions in biological systems.
Properties
CAS No. |
2694734-24-0 |
|---|---|
Molecular Formula |
C9H10BrClF3N |
Molecular Weight |
304.53 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrF3N.ClH/c1-14-5-6-2-7(9(11,12)13)4-8(10)3-6;/h2-4,14H,5H2,1H3;1H |
InChI Key |
CKTBZTIOPFXVOZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Benzyl Bromide Synthesis
3-Bromo-5-(trifluoromethyl)toluene undergoes radical bromination at the methyl group using NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride. The reaction proceeds at 80°C for 12 hours, yielding 3-bromo-5-(trifluoromethyl)benzyl bromide with 70–75% efficiency.
Amination with Methylamine
The benzyl bromide intermediate reacts with excess methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 25°C for 24 hours. Tripotassium phosphate acts as a base to neutralize HBr, driving the substitution to completion (85–90% yield). The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:3).
Key Reaction Parameters :
Hydrochloride Salt Formation and Purification
The free base is converted to its hydrochloride salt by treatment with concentrated HCl in acetone. Patent WO2006135640A2 (2006) specifies:
-
Dropwise addition of HCl (37%) while maintaining the temperature below 40°C.
-
Crystallization at 0–5°C, followed by filtration and drying under vacuum (0.2–0.3 bar) to achieve >99% purity.
Recrystallization from ethanol/toluene (1:1) removes residual impurities, yielding white crystalline product.
Analytical Characterization and Quality Control
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, ArH), 7.72 (s, 1H, ArH), 4.45 (s, 2H, CH₂), 2.65 (s, 3H, NCH₃).
Purity Assessment :
Comparative Analysis of Synthetic Routes
The radical bromination route offers superior scalability, while diazotization ensures precise bromine placement. Palladium-mediated methods, though costlier, enable functional group tolerance.
Industrial-Scale Process Optimization
Large-scale production (Patent CA2833394C) emphasizes:
Chemical Reactions Analysis
Types of Reactions
{[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the amine group to different oxidation states.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of this compound is in the development of kinase inhibitors , specifically targeting chronic myelogenous leukemia (CML). The compound serves as an intermediate in synthesizing more complex molecules that exhibit anti-cancer properties. For instance, it is utilized in the preparation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, which has shown efficacy against drug-resistant forms of CML .
Biochemical Studies
The compound is also employed in biochemical studies to understand the mechanisms of action of various drugs. It can be used to create models for studying enzyme interactions and signaling pathways involved in cancer progression. This application is critical for developing new therapeutic strategies and understanding resistance mechanisms in cancer treatment .
Case Study 1: Kinase Inhibition
A recent study demonstrated the effectiveness of a derivative of as a selective inhibitor for specific kinases involved in tumor growth. The results indicated that compounds derived from this amine showed significant inhibition of cell proliferation in CML cell lines resistant to standard therapies .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis process of highlighted environmentally friendly methods that reduce waste and improve yield. The study employed a one-pot reaction strategy using transition metal catalysts, resulting in higher purity and efficiency compared to traditional methods .
Mechanism of Action
The mechanism of action of {[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting pathways involved in cellular processes.
Comparison with Similar Compounds
Key Structural Features :
- SMILES : CNCC1=CC(=C(C=C1)Br)C(F)(F)F.Cl
- InChIKey : Predicted to differ from its chloro analog (UTCKDDDRCVDUCB-UHFFFAOYSA-N) due to the CF₃ substitution.
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with analogs from diverse sources:
Key Observations :
- Halogen vs. CF₃ : The replacement of Cl with CF₃ in the target compound increases steric bulk and electron-withdrawing effects, likely altering solubility and receptor binding compared to the chloro analog.
- Biological Activity : Compounds with 4-(trifluoromethyl)phenyl groups () exhibit herbicidal activity against rape (e.g., inhibition rates up to 60–80% at 100 μg/mL) but weak activity against barnyard grass. This suggests that substituent position (3-bromo-5-CF₃ vs. 4-CF₃) may modulate target specificity.
Q & A
Q. What synthetic strategies are recommended for preparing {[3-bromo-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride?
- Methodological Answer : A two-step approach is commonly employed: (i) Bromination and Functionalization : Start with 5-(trifluoromethyl)benzyl alcohol. Introduce bromine at the 3-position using electrophilic bromination (e.g., Br₂/FeBr₃ or NBS in a suitable solvent). Convert the benzyl alcohol to benzyl bromide via HBr treatment. (ii) Amination and Salt Formation : React the benzyl bromide with methylamine (in excess) in a polar aprotic solvent (e.g., DMF or acetonitrile) at 0–5°C to minimize side reactions. Isolate the free base via extraction, then treat with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. Key Validation : Use LCMS to confirm the molecular ion peak (expected m/z ~314 [M+H]⁺ for C₁₀H₁₁BrF₃N⁺) and HPLC (e.g., TFA-modified mobile phase) to assess purity (>95%) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Employ a multi-technique approach:
- LCMS : Detect the [M+H]⁺ ion and isotopic pattern (distinct for Br and Cl).
- ¹H/¹³C NMR : Identify resonances for the aromatic protons (δ 7.5–8.0 ppm for Br/CF₃-substituted phenyl), methylene bridge (δ ~3.8–4.2 ppm), and N-methyl group (δ ~2.3–2.5 ppm).
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient; retention time should align with patent-derived methods (e.g., ~1.18 minutes under SMD-TFA05 conditions) .
Q. What purification techniques are effective for removing byproducts like positional isomers?
- Methodological Answer :
- Flash Chromatography : Use silica gel with a hexane/ethyl acetate gradient (5–30% EtOAc) to separate bromo isomers (e.g., 3-bromo vs. 2-bromo derivatives).
- Recrystallization : Dissolve the crude product in hot ethanol, then slowly cool to −20°C to isolate crystalline hydrochloride salt. Monitor purity via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .
Advanced Research Questions
Q. How can reaction yields be optimized during the amination step?
- Methodological Answer :
- Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity of methylamine.
- Catalysis : Add KI (1–2 eq.) to promote SN2 displacement via a “Finkelstein-like” mechanism.
- Temperature Control : Maintain 0–5°C during the reaction to suppress N-alkylation side products. Post-reaction, quench with ice-water to stabilize intermediates .
Q. How to resolve discrepancies in biological activity data between this compound and its 2-bromo analog?
- Methodological Answer :
- Molecular Docking : Compare binding poses in target receptors (e.g., serotonin transporters) using Schrödinger Suite or AutoDock. The 3-bromo substituent may reduce steric clash in hydrophobic pockets.
- In Vitro Assays : Conduct competitive binding studies (IC₅₀ measurements) with radiolabeled ligands (e.g., [³H]paroxetine for SERT inhibition). The 3-bromo analog may show 10–20% higher affinity due to improved π-stacking .
Q. What strategies mitigate hydrolysis of the hydrochloride salt in aqueous buffers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
